Product packaging for Sirodesmin H(Cat. No.:CAS No. 64542-78-5)

Sirodesmin H

Cat. No.: B1212294
CAS No.: 64542-78-5
M. Wt: 454.5 g/mol
InChI Key: ITMLCHOGYDYPNT-OQIMMBKLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sirodesmin H is an epipolythiodioxopiperazine (ETP) fungal metabolite for Research Use Only. It is not for diagnostic or therapeutic use. This compound is produced by the plant pathogenic fungus Leptosphaeria maculans , the causal agent of blackleg disease in canola ( Brassica napus ) . This compound belongs to a class of natural products characterized by a disulfide-bridged dioxopiperazine ring, a structural feature that is generally requisite for the potent biological activity prevalent among ETPs . Members of the sirodesmin family, including this compound, are phytotoxins with demonstrated antibacterial and antiviral properties . The sirodesmin biosynthetic gene cluster ( sir cluster) in L. maculans has been identified and shares significant homology with the gliotoxin biosynthetic cluster in the human pathogen Aspergillus fumigatus , providing a valuable model for comparative studies of fungal secondary metabolism . The primary mechanism of action for ETP toxins like this compound involves redox cycling and the formation of mixed disulfides with cellular proteins. In the presence of reducing agents, the disulfide bridge can be reduced to a dithiol. Subsequent auto-oxidation back to the disulfide generates reactive oxygen species (ROS), such as superoxide ions and hydrogen peroxide, which can cause oxidative damage to cells and DNA . Furthermore, the toxin can form covalent mixed disulfides with free thiol groups on proteins, disrupting their function . This dual mechanism makes this compound a critical tool for researchers investigating fungal virulence mechanisms, host-pathogen interactions in plant diseases, and the general biology of epipolythiodioxopiperazines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H26N2O8S B1212294 Sirodesmin H CAS No. 64542-78-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

64542-78-5

Molecular Formula

C20H26N2O8S

Molecular Weight

454.5 g/mol

IUPAC Name

[(1R,3S,4S,5S,5'R,7R,10R)-3-hydroxy-10-(hydroxymethyl)-4',4',5',11-tetramethyl-3',9,12-trioxospiro[13-thia-8,11-diazatetracyclo[8.2.1.01,8.03,7]tridecane-5,2'-oxolane]-4-yl] acetate

InChI

InChI=1S/C20H26N2O8S/c1-9-16(3,4)12(25)18(30-9)6-11-17(28,13(18)29-10(2)24)7-19-14(26)21(5)20(8-23,31-19)15(27)22(11)19/h9,11,13,23,28H,6-8H2,1-5H3/t9-,11-,13+,17+,18-,19-,20-/m1/s1

InChI Key

ITMLCHOGYDYPNT-OQIMMBKLSA-N

SMILES

CC1C(C(=O)C2(O1)CC3C(C2OC(=O)C)(CC45N3C(=O)C(S4)(N(C5=O)C)CO)O)(C)C

Isomeric SMILES

C[C@@H]1C(C(=O)[C@]2(O1)C[C@@H]3[C@]([C@@H]2OC(=O)C)(C[C@@]45N3C(=O)[C@@](S4)(N(C5=O)C)CO)O)(C)C

Canonical SMILES

CC1C(C(=O)C2(O1)CC3C(C2OC(=O)C)(CC45N3C(=O)C(S4)(N(C5=O)C)CO)O)(C)C

Other CAS No.

64542-78-5

Synonyms

epipolythiopiperazine-2,5-dione
sirodesmin
sirodesmin A
sirodesmin B
sirodesmin C
sirodesmin D
sirodesmin E
sirodesmin F
sirodesmin G
sirodesmin H
sirodesmin J
TAN 1496 B
TAN-1496 B

Origin of Product

United States

Natural Occurrence and Production of Sirodesmin H

Fungal Producers and Associated Ecological Niches

The production of Sirodesmin H is predominantly linked to a single fungal genus, with specific species identified as its source. These fungi often play significant roles in agricultural ecosystems as plant pathogens.

Leptosphaeria maculans (Asexual Stage Phoma lingam) as a Primary Source

Leptosphaeria maculans, whose asexual stage is known as Phoma lingam, is recognized as the primary fungal producer of this compound biorxiv.orgnih.govcdnsciencepub.commdpi.comcabidigitallibrary.orguniprot.orgresearchgate.netbiorxiv.orgresearchgate.netepri.com. This fungus is a globally significant plant pathogen, notorious for causing blackleg disease, also known as stem canker, in crucifer crops, most notably Brassica napus (canola) nih.govmdpi.comcabidigitallibrary.orgbiorxiv.orgresearchgate.netepri.com.

Virulent strains of L. maculans, often designated as Tox+, are responsible for the production of this compound. These strains also produce other related toxins, including Sirodesmin PL, Sirodesmin J, Sirodesmin K, and phomalirazine (B219388) biorxiv.orgresearchgate.netepri.com. These secondary metabolites contribute significantly to the fungus's pathogenicity, inducing symptoms such as leaf spots and stem cankers on host plants researchgate.netepri.com. The ecological niche of L. maculans is thus primarily that of a saprophyte on crop residues and a pathogen within agricultural environments, where its toxins can influence host plant health and disease development biorxiv.orgunl.pt.

Other Fungal Genera and Species Implicated in Sirodesmin Production

While Leptosphaeria maculans is the principal source of this compound, the broader class of Sirodesmins is also produced by other fungal genera. Specifically, Sirodesmins A through G have been identified in species belonging to the genus Sirodesmium, such as Sirodesmium diversum cdnsciencepub.com. However, the direct production of this compound by Sirodesmium diversum has not been extensively detailed in the available literature, with research efforts largely focused on L. maculans for this particular compound.

Optimized Cultivation Strategies for Enhanced this compound Production

The cultivation of fungi for secondary metabolite production often involves specific media and controlled environmental conditions to maximize yield. For Leptosphaeria maculans, standard cultivation practices include growth on media such as 10% V8 juice agar (B569324) or in liquid cultures biorxiv.orgnih.govresearchgate.net. These methods are foundational for obtaining fungal biomass and culture filtrates from which this compound can be extracted.

However, the provided scientific literature does not detail specific optimization strategies tailored to significantly enhance this compound production beyond general fungal culture conditions. Research in this area has primarily focused on understanding the biosynthesis pathways, particularly for Sirodesmin PL, and identifying the gene clusters responsible for ETP production nih.govnih.govcdnsciencepub.com. While general fungal culture parameters like temperature, aeration, and nutrient composition can influence secondary metabolite yields, specific protocols for optimizing this compound production are not elaborated upon in the reviewed sources.

Advanced Methodologies for Isolation and Purification from Fungal Cultures

The isolation and purification of this compound from fungal cultures typically employ established natural product chemistry techniques. The process generally begins with the extraction of the target compound from the fungal biomass or, more commonly, from the culture filtrate.

Extraction: Organic solvents, such as ethyl acetate (B1210297), are frequently used to extract secondary metabolites, including this compound, from the liquid culture filtrates of L. maculans biorxiv.org.

Purification: Following extraction, crude mixtures containing this compound undergo a series of purification steps. These advanced methodologies commonly involve various chromatographic separation techniques. These include:

Column Chromatography (CC) : A fundamental technique for separating compounds based on their differential adsorption to a stationary phase nih.gov.

Preparative High-Performance Liquid Chromatography (prep-HPLC) : A more refined method used for the final purification of compounds, offering high resolution to isolate this compound from closely related analogues researchgate.netnih.gov.

Other techniques like thin-layer chromatography (TLC) and vacuum liquid chromatography (VLC) may also be employed in preliminary separation steps nih.gov.

Analysis: Once purified, this compound is typically identified and characterized using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) cdnsciencepub.com.

Data Tables

Table 1: Fungal Producers of Sirodesmins

FungusAsexual StageKey Sirodesmins ProducedEcological Role
Leptosphaeria maculansPhoma lingamThis compound, Sirodesmin PL, Sirodesmin J, Sirodesmin K, Deacetylsirodesmin PLPlant pathogen (causes blackleg/stem canker in crucifers)
Sirodesmium diversumNot specifiedSirodesmins A-GNot specified in provided sources

Table 2: Common Isolation and Purification Techniques for this compound

Extraction MethodPurification Technique(s)Analytical Method(s) for Characterization
Ethyl acetate extraction from culture filtrateColumn Chromatography (CC)NMR Spectroscopy
Preparative High-Performance Liquid Chromatography (prep-HPLC)LC-HRMS
Thin-Layer Chromatography (TLC)
Vacuum Liquid Chromatography (VLC)

List of Compounds Mentioned:

this compound

Sirodesmin PL

Deacetylsirodesmin PL

Sirodesmin J

Sirodesmin K

Phomalirazine

Sirodesmins A-G

Chemical Synthesis and Structural Modification of Sirodesmin H and Analogues

Synthetic Approaches to the Epipolythiodioxopiperazine Core Structure

The epipolythiodioxopiperazine (ETP) framework is a defining feature of a large family of biologically active fungal metabolites. mountainscholar.org The core is typically derived from the condensation of two amino acids to form a 2,5-diketopiperazine (DKP) ring, which is then subjected to a series of complex modifications. nih.gov Chemical synthesis of this core structure is a significant challenge due to its dense functionalization and stereochemical complexity.

Early and seminal work on the synthesis of ETPs, such as sporidesmin (B73718) and gliotoxin (B1671588), laid the groundwork for accessing this molecular architecture. A key strategy developed by Kishi and coworkers involved the use of a dithioacetal group as a masked form of the reactive disulfide bridge. nih.govpublish.csiro.au This protecting group strategy allows for the stable introduction of the sulfur atoms early in the synthetic sequence, which can then be unmasked in the final steps to form the characteristic bridge. nih.gov For instance, the synthesis of (±)-sporidesmin B involved coupling a benzoic acid derivative to a pre-formed dioxopiperazine, followed by radical bromination and displacement with thioacetate (B1230152) to install the sulfur precursors. nih.gov

More recent synthetic strategies often focus on constructing the carbon skeleton of the molecule first, followed by the late-stage introduction of the sulfur bridge. publish.csiro.au This can be achieved through methods like sulfenylation. In one approach, the carbocyclic core is treated with a sulfurating agent like a lithium amide and elemental sulfur (e.g., LiHMDS-S₈) to install the sulfur linkage. publish.csiro.au Biosynthetically, the sulfur bridge is proposed to be installed via glutathione (B108866) conjugation to a dihydroxylated DKP intermediate, followed by enzymatic processing to yield a dithiol that is subsequently oxidized to form the disulfide bridge. nih.gov The non-ribosomal peptide synthetase (NRPS) enzyme, such as SirP in the sirodesmin pathway, is responsible for the initial coupling of the amino acid precursors (e.g., tyrosine and serine) to form the foundational DKP ring. nih.gov

Strategies for Enantioselective and Stereoselective Synthesis of the Spirofused Skeleton

The sirodesmin family of natural products is characterized by a complex, spirofused ring system where a tetrahydrofuran (B95107) ring is joined to the pyrroloindoline core at a single, stereochemically-defined carbon atom. publish.csiro.au The enantioselective and stereoselective construction of such spirocyclic skeletons is a formidable challenge in organic synthesis and an area of active research. rsc.orgrsc.org

Modern synthetic methodologies provide several powerful approaches to control the stereochemistry of spirocenters. Organocatalytic asymmetric synthesis has emerged as a particularly effective tool. oaepublish.comoaepublish.com For example, multicomponent cycloaddition reactions using chiral catalysts can assemble complex spirocyclic frameworks with high levels of stereocontrol. The [3+2] cycloaddition of azomethine ylides (generated in situ from amino acids like L-proline) with various dipolarophiles is a well-established method for creating polysubstituted spiropyrrolidines. acs.org The stereochemistry of the resulting adducts can be directed by the chiral catalyst and is often under kinetic control. acs.org

Other advanced strategies include:

Palladium-catalyzed dearomative spirocyclization: This method can be used to construct spiropiperidino indolenines from activated aziridines and indoles, creating two stereocenters, including an all-carbon quaternary spirocenter, with high diastereoselectivity and enantioselectivity. rsc.org

Asymmetric Darzens reactions: Chiral hydrogen-bonding ligands can be used to induce enantioselectivity in the formation of spiro-epoxyoxindoles. rsc.org

Iridium and Brønsted acid co-catalysis: This dual catalytic system enables the enantioselective formal [4+2] cycloaddition of cyclic enamides with phenol (B47542) derivatives to furnish spiro-N,O-ketals in high yields and enantiomeric excess. rsc.org

While a total synthesis of Sirodesmin H has not been reported, these modern enantioselective methods for creating complex spiro-skeletons represent the state-of-the-art approaches that would be necessary to tackle such a demanding target. rsc.orgnih.gov

Introduction and Manipulation of the Monosulfide Bridge in this compound

A defining and unusual structural feature of this compound is its epimonosulfide bridge. nih.gov It was the first reported naturally occurring ETP to possess a single sulfur atom in the bridge, whereas the vast majority of related compounds, such as sirodesmin G (PL), gliotoxin, and sporidesmin, feature a more common di- or polysulfide linkage. nih.govresearchgate.net This distinction presents a unique synthetic problem, as methods for ETP synthesis have overwhelmingly focused on the installation of disulfide bridges.

The established methods for forming the sulfur bridge in ETPs typically involve the oxidation of a dithiol precursor. nih.gov This dithiol is often generated biosynthetically from glutathione adducts or chemically by the deprotection of masked thiol groups, such as dithioacetals. nih.govpublish.csiro.au The manipulation of existing polysulfide bridges has also been demonstrated. For example, trisulfides can be readily converted to disulfides through treatment with a reducing agent like triphenylphosphine. nih.gov Conversely, di- and trisulfides can be transformed into tetrasulfides using reagents such as hydrogen polysulfide. nih.gov

However, the selective formation of a monosulfide bridge is less straightforward. The direct synthesis of an epimonosulfide within the constrained bicyclic ETP core is a significant hurdle. Difficulties in installing sulfur bridges, even disulfides, in a stereocontrolled manner have been noted, with challenges including the deprotection of thiol precursors which can sometimes lead to the complete loss of sulfur. ualberta.ca The unique stability and reactivity of the monosulfide bridge in this compound compared to its di- and polysulfide-containing congeners make it a compelling, albeit difficult, target for both chemical synthesis and biosynthetic investigation.

Development of Synthetic Analogues and Derivatives for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. oncodesign-services.comnih.gov This is typically achieved by synthesizing a series of analogues where specific parts of the parent molecule are modified. oncodesign-services.com These analogues are then subjected to biological testing to identify which structural features are essential for activity and which can be altered to enhance potency, selectivity, or other pharmacological properties. mdpi.comchemrxiv.org

For complex natural products like the sirodesmins, SAR studies are crucial for elucidating their mechanism of action and potentially developing them into therapeutic leads. core.ac.ukacs.org The synthesis of various ETP analogues has been a key objective to probe their bioactivity. chimia.ch The general process involves:

Design and Synthesis: A library of analogues is created with systematic structural variations. For this compound, this could involve altering substituents on the aromatic ring, modifying the acetyl group, changing the stereochemistry of the spirocenter, or varying the nature of the sulfur bridge. nih.govrsc.org

Biological Evaluation: The synthesized compounds are tested in relevant biological assays, such as antiviral or cytotoxic assays. nih.gov

Data Analysis: The relationship between structural changes and biological activity is analyzed to build an SAR model. This can pinpoint "activity cliffs," where a small structural change leads to a large drop in activity, highlighting a critical interaction point. oncodesign-services.com

While specific and extensive SAR studies on this compound are not widely reported, research on related ETPs has shown that the disulfide bridge is generally critical for their potent biological effects, which are often attributed to the generation of reactive oxygen species or the formation of mixed disulfides with cellular proteins. nih.govnih.gov The development of synthetic routes to ETP scaffolds facilitates these crucial SAR studies, providing access to material for detailed biological evaluation and the creation of chemical probes to investigate their molecular targets. acs.org

Biosynthetic Engineering for Novel this compound Analogues

The generation of novel natural product analogues can be powerfully achieved by manipulating the biosynthetic machinery of the producing organism. This field of biosynthetic engineering encompasses several strategies, including the targeted modification of biosynthetic genes and the feeding of unnatural precursors.

The genes responsible for the biosynthesis of sirodesmin are organized in a contiguous cluster in the genome of the fungus Leptosphaeria maculans. researchgate.netplos.org Modifying the expression of these sir genes offers a direct route to altering the production of sirodesmin and its intermediates, potentially leading to the accumulation of novel analogues.

SirZ: This gene encodes a Zn(II)₂Cys₆ transcription factor that positively regulates the other genes in the sir cluster. plos.org Overexpression of sirZ leads to the constitutive production of sirodesmin. plos.org Conversely, silencing sirZ results in a significant decrease in the transcription of other sir genes and a drastic reduction in sirodesmin production.

SirP: This gene encodes a two-module non-ribosomal peptide synthetase (NRPS) that is essential for an early step in the pathway: the condensation of the amino acid precursors. plos.org Disruption or deletion of sirP completely abolishes the production of sirodesmin and its known precursors, such as phomamide. plos.org

SirG: This gene is predicted to be involved in a later, oxidative step of the biosynthesis. plos.org Mutants lacking a functional sirG gene are unable to produce sirodesmin but instead accumulate the precursor phomamide, along with other novel metabolites. plos.org

By systematically deleting or overexpressing these and other genes in the cluster (e.g., those responsible for tailoring reactions like acetylation or methylation), it is possible to block the pathway at specific points, leading to the accumulation of biosynthetic intermediates or shunt products that are novel Sirodesmin analogues. researchgate.net

Precursor-directed biosynthesis (PDB) is a powerful technique that combines chemical synthesis with natural product biosynthesis to generate novel analogues. nih.govscispace.com The strategy involves feeding a synthetic analogue of a natural precursor to the producing organism. researchgate.net The organism's biosynthetic enzymes may then accept this "mutasynthon" and incorporate it into the final product, resulting in a new derivative that would be difficult to access through total chemical synthesis alone. researchgate.net

The biosynthesis of the sirodesmin core begins with the amino acids L-tyrosine and L-serine, along with a dimethylallyl pyrophosphate (DMAPP) unit. publish.csiro.au Feeding experiments with isotopically labeled precursors have confirmed their incorporation into the final sirodesmin structure. publish.csiro.au This knowledge provides a clear strategy for PDB. By introducing chemically synthesized analogues of L-tyrosine or L-serine into the L. maculans culture medium, it may be possible to induce the fungus to produce novel sirodesmin analogues. For example, feeding the culture with halogenated or otherwise modified tyrosine derivatives could lead to the production of sirodesmins with altered functionality on the aromatic ring. This approach leverages the cell's own enzymatic machinery to perform the complex downstream cyclization and tailoring reactions on an unnatural starting material. escholarship.org

Molecular Mechanisms and Cellular Interactions of Sirodesmin H

General ETP Mechanism of Action via Redox Cycling and Disulfide Exchange

The toxicity of ETPs, and by extension Sirodesmin H, is primarily attributed to the reactive disulfide bridge within their structure. microbiologyresearch.orgmicrobiologyresearch.org This moiety enables a dual mechanism of action that disrupts cellular homeostasis: thiol-disulfide exchange and redox cycling. tandfonline.com While there is ongoing discussion about which mechanism predominates, it is clear that the disulfide linkage is central to the biological effects of ETP compounds. tandfonline.com

Disulfide Exchange: ETPs can react with biological thiols, such as the cysteine residues in proteins or the antioxidant molecule glutathione (B108866). microbiologyresearch.orgnih.gov This reaction, a form of thiol-disulfide interchange, involves a nucleophilic attack by a thiolate anion on a sulfur atom of the ETP's disulfide bridge. tandfonline.com This leads to the formation of a mixed disulfide, effectively cross-linking the ETP to the protein or thiol-containing molecule. biorxiv.orgtandfonline.com Such interactions can inactivate critical enzymes and disrupt protein structure and function. microbiologyresearch.orgacs.org

Redox Cycling: The ETP molecule can be reduced by intracellular reducing agents, converting the disulfide bridge (-S-S-) into two thiol groups (-SH HS-). biorxiv.orgmicrobiologyresearch.org This reduced form can then react with molecular oxygen, re-forming the disulfide bridge and simultaneously generating reactive oxygen species (ROS), such as superoxide (B77818) radicals. biorxiv.orgnih.govmicrobiologyresearch.org This process, known as redox cycling, can occur repeatedly, leading to a significant accumulation of ROS and inducing a state of severe oxidative stress within the cell. acs.orgnumberanalytics.comnih.gov

The interplay between these two mechanisms contributes to the potent bioactivity of the ETP class. The oxidized disulfide form is generally required for the molecule to enter cells. biorxiv.org

Proposed Role of the Epimonosulfide Moiety in Biological Interactions for this compound

The defining structural feature of ETPs is the sulfur bridge across the diketopiperazine ring. In this compound, this epimonosulfide (or more commonly, epidisulfide) moiety is the core of its reactivity. The toxicity of all ETPs is imparted by this sulfur bridge. microbiologyresearch.org It is proposed that, like other ETPs, the oxidized disulfide form of this compound is essential for its biological activity, including cellular uptake and the induction of toxicity. biorxiv.orgnih.gov Studies on the related ETPs, gliotoxin (B1671588) and Sirodesmin PL, have demonstrated that the permanent reduction of the disulfide bridge to its dithiol form completely abolishes its toxic effects. biorxiv.org Therefore, this moiety is not merely a structural component but the primary functional group responsible for engaging with cellular targets.

Interactions with Intracellular Thiols (e.g., Glutathione)

Upon entering a cell, ETPs like this compound are expected to interact readily with the abundant intracellular thiol, glutathione (GSH). nih.gov This interaction is a critical step in their mechanism of action.

Reduction by Glutathione: The intracellular environment is highly reducing, and GSH can reduce the disulfide bridge of the ETP molecule. nih.govplos.org This reaction is central to the subsequent generation of ROS via redox cycling. In some cases, this reduction can be catalyzed by enzymes like glutaredoxin (GRx1). nih.gov

Depletion of Glutathione: The reaction with ETPs can consume and deplete cellular stores of GSH. microbialcell.com Since GSH is a primary antioxidant defense for the cell, its depletion can exacerbate the oxidative stress induced by the toxin.

Enzyme Inactivation: The interaction can be more complex than simple reduction. Studies with the ETP sporidesmin (B73718) have shown that in the absence of GSH, it can inactivate the glutaredoxin enzyme itself, suggesting a direct covalent modification of the enzyme. nih.gov

It is proposed that this compound follows this pattern, where its oxidized form enters the cell and is then reduced by the glutathione system, initiating its toxic cascade. biorxiv.orgplos.org

Cellular Targets and Pathways Influenced by this compound (based on ETP analogies)

Based on the known effects of the ETP class, particularly Sirodesmin PL, this compound is predicted to influence a range of cellular targets and pathways, primarily through protein modification and the induction of oxidative stress.

A primary mechanism of ETP toxicity involves the covalent modification of proteins. microbiologyresearch.org The disulfide bridge of ETPs allows them to form mixed disulfides with the thiol groups of cysteine residues in proteins. biorxiv.orgnih.gov Cysteine is a highly reactive amino acid, and its modification can have profound effects on protein structure and function. researchgate.netspringernature.com This cross-linking can lead to the inactivation of enzymes and the disruption of vital cellular processes. microbiologyresearch.orgnih.gov This mechanism is considered a key way ETPs, and therefore likely this compound, exert their cytotoxic effects. biorxiv.orgnih.gov

The redox cycling of ETPs is a potent source of ROS. nih.govmicrobiologyresearch.orgmicrobiologyresearch.org As this compound is proposed to cycle between its oxidized and reduced forms, it would generate a continuous flux of superoxide anions and other ROS. biorxiv.orgacs.org This leads to a state of oxidative stress, a condition where the production of ROS overwhelms the cell's antioxidant defenses. researchgate.netfrontiersin.org The consequences of this oxidative stress are widespread and severe, including:

Damage to lipids (lipid peroxidation), proteins, and nucleic acids. acs.org

Disruption of mitochondrial function and energy production. mdpi.com

Initiation of programmed cell death (apoptosis). acs.orgorbitaltoday.com

Studies on Sirodesmin PL have confirmed that it induces the accumulation of ROS in plant cells, supporting the hypothesis that this compound acts similarly. biorxiv.orgresearchgate.net

As a phytotoxin, this compound is expected to significantly alter gene expression in plant cells. Research on the closely related Sirodesmin PL in Brassica napus (canola) provides a model for these effects. biorxiv.org

Plant Defense Genes: Treatment with Sirodesmin PL upregulates a wide array of genes associated with plant defense. biorxiv.orgconicet.gov.ar This includes genes involved in responding to pathogens (e.g., chitin (B13524) response), metabolizing toxins, and mounting an oxidative stress response. biorxiv.org Furthermore, it activates signaling pathways for key defense phytohormones like jasmonic acid and ethylene. biorxiv.orgoup.comapsnet.org

Photosynthesis-Related Genes: The induction of a strong defense and stress response can impact other cellular processes, including photosynthesis. Cellular stress often leads to the downregulation of photosynthesis-related genes as the plant reallocates resources to defense and survival. nih.gov While direct studies are limited, it is plausible that the stress induced by this compound could indirectly lead to the modulation of genes involved in photosynthesis. biorxiv.orgornl.gov

Data Tables

Table 1: Proposed Molecular Mechanisms of this compound

MechanismDescriptionKey Cellular Interacting MoleculesPredicted Outcome
Thiol-Disulfide Exchange The disulfide bridge of this compound reacts with thiol groups on cellular molecules. tandfonline.comCysteine residues in proteins, Glutathione (GSH). biorxiv.orgmicrobiologyresearch.orgFormation of mixed disulfides, protein inactivation, disruption of cellular function. microbiologyresearch.orgacs.org
Redox Cycling The molecule cycles between its oxidized (disulfide) and reduced (dithiol) forms. biorxiv.orgmicrobiologyresearch.orgMolecular Oxygen (O₂), Glutathione (GSH), Glutaredoxin. microbiologyresearch.orgnih.govGeneration of Reactive Oxygen Species (ROS), leading to oxidative stress and cellular damage. biorxiv.orgnih.govmicrobiologyresearch.org

Table 2: Predicted Cellular Effects of this compound (Based on ETP Analogies)

Cellular EffectInfluenced Pathway/TargetDetailed Impact
Protein Inactivation Proteins with reactive cysteine residues. biorxiv.orgmicrobiologyresearch.orgCovalent modification via disulfide exchange, leading to loss of protein function. researchgate.netspringernature.com
Oxidative Stress Cellular redox balance. researchgate.netfrontiersin.orgAccumulation of ROS (e.g., superoxide) damages lipids, proteins, and DNA; can trigger apoptosis. acs.orgmdpi.com
Gene Expression Modulation Plant defense signaling (e.g., Jasmonic Acid, Ethylene). biorxiv.orgapsnet.orgUpregulation of genes for toxin metabolism, stress response, and defense signaling. biorxiv.orgconicet.gov.ar
Gene Expression Modulation Photosynthesis-related gene networks. nih.govPotential downregulation as a consequence of the induced stress response. biorxiv.orgornl.gov

Effects on Cellular Processes (e.g., Photosystem II activity, chloroplast number)

This compound is a phytotoxic secondary metabolite belonging to the epipolythiodioxopiperazine (ETP) class of compounds, which are produced by the fungus Leptosphaeria maculans. biorxiv.orgbiorxiv.orgusask.ca While this compound has been identified as one of the minor sirodesmins produced by this pathogen, detailed research specifically elucidating its molecular impact on host cellular processes is limited. biorxiv.org

Furthermore, microscopic evaluation of plant cells exposed to Sirodesmin PL revealed distinct morphological changes within the chloroplasts. biorxiv.org A significant reduction in the number of chloroplasts per cell was observed in both the spongy parenchyma and the palisade cell layers of cotyledons treated with the toxin. biorxiv.org This loss of chloroplasts, coupled with the impaired function of the remaining ones, is a key factor in the development of chlorotic lesions and cell death induced by the toxin. biorxiv.orgconicet.gov.ar The cellular death is considered a consequence of both the diminished PSII activity and the reduction in chloroplast numbers. biorxiv.orgoup.comresearchgate.net

While these findings directly pertain to Sirodesmin PL, they suggest a probable mechanism of action for other sirodesmin compounds like this compound, given their structural similarities as ETPs. However, specific experimental data quantifying the precise effects of this compound on PSII activity and chloroplast integrity are not available in the reviewed literature.

Table 1: Effects of Sirodesmin PL on Cellular Processes in Brassica napus

Cellular ProcessObservationImpact on Host CellReference
Photosystem II (PSII) Activity Negative effect; diminished activity observed.Reduced efficiency of photosynthesis, contributing to cellular stress and damage. biorxiv.orgbiorxiv.org
Chloroplast Number Significant decrease in the number of chloroplasts per cell in both spongy parenchyma and palisade layers.Reduced photosynthetic capacity, leading to chlorosis and eventual cell death. biorxiv.org

Note: This table summarizes findings for Sirodesmin PL. Specific studies on this compound are currently unavailable.

Receptor Identification and Binding Studies (Hypothetical)

As of now, a specific cellular receptor for this compound has not been identified. The molecular targets and the precise binding interactions that initiate the cascade of phytotoxic effects remain an area for future investigation. However, based on the known chemistry of the epipolythiodioxopiperazine (ETP) class of toxins, to which this compound belongs, a hypothetical framework for its interaction with cellular components can be proposed.

The defining characteristic of ETPs is the highly reactive transannular disulfide bridge. usask.ca This functional group is widely considered to be the toxophore, responsible for the biological activity of these compounds. It is hypothesized that the primary mechanism of action for ETPs involves the interaction of this disulfide bridge with cellular proteins. Specifically, the disulfide bridge can undergo a redox reaction with thiol groups, such as those found in the amino acid cysteine within proteins. usask.ca This interaction would lead to the formation of a mixed disulfide bond between the toxin and the protein, thereby altering the protein's structure and function.

Therefore, a hypothetical receptor or primary target for this compound would likely be a cellular protein that is both critical for cell viability and accessible to the toxin. Potential candidates could include enzymes involved in key metabolic pathways, structural proteins, or regulatory proteins. The binding would likely not be a classic ligand-receptor interaction in the sense of activating a signaling pathway, but rather a covalent modification that inactivates or aberrantly modifies the function of the target protein.

Identifying these protein targets would require advanced biochemical and proteomic approaches, such as affinity purification using a tagged this compound molecule or activity-based protein profiling to capture cellular proteins that covalently bind to the toxin. Such studies would be crucial in moving from a hypothetical model to a concrete understanding of how this compound exerts its phytotoxic effects at the molecular level.

Ecological and Pathogenic Significance of Sirodesmin H

Role in Fungal-Plant Interactions (e.g., Leptosphaeria maculans – Brassica napus)

Sirodesmin H, often referred to as sirodesmin PL in the literature, is a significant factor in the interaction between Leptosphaeria maculans and its host, Brassica napus. nih.govresearchgate.net While initially considered a virulence factor, its precise role is complex, with evidence suggesting its involvement in both pathogenicity and the plant's defense response. The production of this compound is associated with the later stages of infection, particularly during the necrotrophic phase, where it contributes to host cell death, facilitating the spread of the fungus. nih.govnih.gov

Research has shown that the genes responsible for sirodesmin biosynthesis are notably down-regulated during the initial, asymptomatic biotrophic phase of infection. uniprot.org This suggests a strategic suppression of toxin production by the fungus to avoid early detection by the plant's immune system. As the infection progresses and the fungus transitions to a necrotrophic lifestyle, the expression of these genes increases, leading to the production and secretion of this compound.

Contribution to Fungal Virulence and Pathogenicity (e.g., stem colonization, cell death induction)

This compound is a recognized contributor to the virulence of Leptosphaeria maculans. Its primary pathogenic action is the induction of host cell death, a hallmark of the necrotrophic stage of blackleg disease. nih.govnih.gov The toxin induces concentration- and exposure-dependent cell death in B. napus tissues. nih.govuniprot.org This cellular demise is linked to the disruption of key physiological processes, including diminished activity of photosystem II and a reduction in the number of chloroplasts per cell. nih.govuniprot.org

By instigating cell death, this compound facilitates the colonization of the plant stem, leading to the characteristic cankers of blackleg disease. While isolates of L. maculans with disrupted sirodesmin production can still cause disease, they often exhibit reduced lesion development and fungal biomass, indicating that this compound, while not essential for initial infection, significantly enhances the severity of the disease.

Interactive Data Table: Effects of this compound on Brassica napus

ParameterObservationImplication for Pathogenicity
Cell ViabilityConcentration-dependent decreaseFacilitates necrotrophic lifestyle
Photosystem II ActivityDiminishedImpairs host energy production
Chloroplast NumberReducedContributes to chlorosis and cell death
Gene Expression (Photosynthesis-related)Down-regulatedSystemic disruption of host metabolism

Influence on Host Plant Defense Responses (e.g., phytoalexin synthesis, callose deposition)

Interestingly, while acting as a virulence factor, this compound also elicits a defense response from the host plant. uniprot.org Application of this compound to Brassica species has been shown to trigger the synthesis of antifungal phytoalexins, such as brassilexin. Phytoalexins are low molecular weight antimicrobial compounds that are produced by plants as a defense against pathogenic microorganisms.

Furthermore, this compound treatment upregulates genes in B. napus that are associated with various plant defense pathways, including responses to chitin (B13524), sulfur compound biosynthesis, toxin metabolism, and oxidative stress. nih.govnih.govuniprot.org Another key defense response observed is the deposition of callose, a plant polysaccharide that is synthesized at the site of pathogen attack to reinforce the cell wall and limit the spread of the invader. nih.govnih.govuniprot.org This dual role of this compound highlights the complex co-evolutionary arms race between L. maculans and its host.

Inter-Microbial Competition and Allelopathy (e.g., antibacterial/antifungal activity against Bacillus subtilis, Leptosphaeria biglobosa)

Beyond its role in plant pathogenesis, this compound is believed to function in inter-microbial competition, a phenomenon known as allelopathy. The production of this toxin may provide L. maculans with a competitive advantage against other microorganisms in its ecological niche. In vitro studies have demonstrated that this compound possesses both antibacterial and antifungal properties.

For instance, L. maculans strains that produce this compound show inhibitory activity against the bacterium Bacillus subtilis. Furthermore, this compound has been shown to inhibit the growth of the closely related fungal species Leptosphaeria biglobosa, which often co-occurs with L. maculans on canola stubble. This suggests that this compound helps L. maculans to secure resources and space by deterring or killing competing microbes.

Interactive Data Table: Antimicrobial Activity of this compound-Producing L. maculans

Target OrganismTypeObserved Effect
Bacillus subtilisBacteriumGrowth inhibition
Leptosphaeria biglobosaFungusGrowth inhibition

Autoregulation and Self-Protection Mechanisms in Producing Fungi (e.g., SirA ABC transporter)

The production of a potent toxin like this compound necessitates a self-protection mechanism for the producing fungus to avoid autotoxicity. In L. maculans, this is achieved, in part, through the action of an ABC (ATP-binding cassette) transporter protein known as SirA. The gene encoding SirA is located within the sirodesmin biosynthetic gene cluster.

While not essential for the production of this compound, the SirA transporter plays a crucial role in providing tolerance to the toxin. nih.gov Disruption of the sirA gene in L. maculans leads to increased sensitivity to both endogenously produced sirodesmin and the related ETP toxin, gliotoxin (B1671588). nih.gov This indicates that SirA functions to protect the fungus from the harmful effects of its own secondary metabolite. Interestingly, mutants lacking a functional SirA transporter have been observed to secrete higher levels of sirodesmin into the surrounding medium, suggesting a complex regulatory role for this protein in both self-protection and toxin export. nih.gov

Future Research Directions and Prospects

Elucidation of Undetermined Biosynthetic Steps and Enzymes Specific to Sirodesmin H

The biosynthesis of sirodesmins in L. maculans is governed by a well-defined gene cluster, termed the sir cluster, which contains the genetic blueprint for constructing the core ETP scaffold. plos.orgnih.govnih.gov The pathway for the principal compound, Sirodesmin PL, is proposed to start from the amino acids tyrosine and serine. nih.govresearchgate.net Key enzymatic steps have been identified, including the prenylation of tyrosine by SirD and the subsequent condensation with serine, catalyzed by the non-ribosomal peptide synthetase (NRPS) SirP, to form the diketopiperazine core. nih.govplos.org Subsequent tailoring reactions, including the crucial sulfur incorporation hypothesized to be mediated by SirG, lead to the final toxic molecule. plos.orgnih.gov

However, the precise enzymatic steps that differentiate this compound from Sirodesmin PL and other analogues are currently unknown. This compound is likely a product of downstream modifications of a common precursor, such as phomamide or Sirodesmin PL itself. plos.orgnih.gov Future research must focus on identifying the specific tailoring enzymes responsible for the unique chemical structure of this compound. This will likely involve a combination of genomic, transcriptomic, and metabolomic approaches.

Key research objectives should include:

Identifying specific tailoring enzymes: Comparative transcriptomic analysis of L. maculans cultures under conditions where this compound is produced could reveal candidate genes within or outside the sir cluster (e.g., specific hydroxylases, acetyltransferases, or methyltransferases) that are upregulated.

Functional characterization of enzymes: Targeted gene knockout studies using CRISPR-Cas9 technology for these candidate genes would provide direct evidence of their role. plos.orgnih.gov Subsequent heterologous expression of these enzymes and in vitro biochemical assays with pathway intermediates would confirm their precise function and substrate specificity.

Mapping the divergent pathway: Elucidating these final steps will complete our understanding of the sirodesmin metabolic network and explain how the fungus generates a suite of related toxins from a common biosynthetic pathway. researchgate.netfigshare.com

Enzyme (Proposed) Gene Predicted Function in Sirodesmin Biosynthesis
NRPSsirPCondensation of tyrosine and serine to form the diketopiperazine core. plos.org
PrenyltransferasesirDPrenylation of the tyrosine precursor. plos.org
Glutathione (B108866) S-transferase homologsirGBelieved to be involved in sulfur incorporation. plos.orgnih.gov
Transcription FactorsirZRegulates the expression of other genes in the sir cluster. nih.govnih.gov
Unknown Tailoring Enzymes?Hydroxylation, acetylation, or other modifications leading to this compound.

Comprehensive Structural-Activity Relationship (SAR) Studies for this compound and its Epimonosulfide Nature

The biological activity of ETPs is intrinsically linked to their unique chemical structure, particularly the transannular disulfide bridge. nih.govresearchgate.net This reactive moiety is believed to mediate toxicity by cross-linking proteins through reactions with cysteine residues and by generating reactive oxygen species (ROS) via redox cycling. researchgate.net While this general mechanism is accepted for the ETP class, the specific structural determinants of this compound's activity are unknown.

A critical area for future research is the systematic investigation of the structure-activity relationship (SAR) for this compound. This involves synthesizing or isolating a series of structural analogues and evaluating how specific chemical modifications affect its biological functions, such as phytotoxicity and antifungal activity. A particularly noteworthy feature to investigate is its potential epimonosulfide nature, which would represent a significant deviation from the more common disulfide bridge found in compounds like Sirodesmin PL. Understanding the contribution of a single sulfur atom versus a disulfide bridge to the molecule's stability and reactivity is paramount.

Future SAR studies should aim to:

Synthesize analogues with modifications to the core scaffold, the amino acid side chains, and the sulfur bridge.

Evaluate the phytotoxicity of these analogues on host plants like Brassica napus and other non-host species.

Assess the antifungal spectrum and potency against a panel of plant pathogenic fungi.

Correlate specific structural features with observed changes in biological activity to build a predictive SAR model for the sirodesmin class.

High-Resolution Mechanistic Studies of this compound at the Molecular and Subcellular Levels

While the general mode of action for ETPs provides a foundational hypothesis, the precise molecular targets and subcellular consequences of this compound exposure are yet to be determined. High-resolution mechanistic studies are required to move beyond the general model and identify the specific proteins and cellular pathways that are disrupted by this particular compound.

Future research should employ advanced biochemical and cell biology techniques to map the molecular interactions of this compound within target cells (both plant and fungal). Identifying the specific molecular targets is crucial for understanding its mode of action and for the potential rational design of derivatives with improved or more selective activity.

Proposed research avenues include:

Target Identification: Utilizing affinity-based proteomics, where a tagged this compound molecule is used as "bait" to pull down and identify its binding partners from cell lysates.

Subcellular Localization: Employing fluorescence microscopy with a labeled this compound analogue to visualize its accumulation and distribution within plant and fungal cells, identifying key organellar targets.

Pathway Analysis: Performing transcriptomic and proteomic profiling of cells treated with this compound to identify entire pathways that are perturbed, such as stress response, photosynthesis, or cell wall integrity pathways. nih.gov

Validation of Targets: Once potential protein targets are identified, their interaction with this compound can be validated through in vitro binding assays and functional assays to confirm that the interaction leads to a loss or alteration of protein function.

Development of Advanced Analytical Techniques for Detection and Quantification of this compound in Biological Samples

Reliable and sensitive detection methods are fundamental to all aspects of this compound research, from biosynthetic studies to ecological investigations. Current methods for analyzing sirodesmins primarily rely on chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry (MS) detection. plos.orgnih.govnih.gov While powerful, these methods can be resource-intensive and may lack the throughput needed for large-scale screening or the sensitivity required to detect trace amounts in complex biological or environmental samples.

The development of more advanced, rapid, and specific analytical tools is a critical future direction. Such tools would facilitate the screening of fungal isolates for this compound production and enable precise quantification in plant tissues during infection studies.

Future research in this area should focus on:

Immunochemical Assays: Development of highly specific monoclonal antibodies against this compound would enable the creation of rapid and sensitive enzyme-linked immunosorbent assays (ELISAs). This would be invaluable for high-throughput screening of fungal culture extracts.

Biosensor Technology: Exploration of novel biosensor platforms, such as electrochemical or optical sensors functionalized with this compound-specific aptamers or antibodies, could provide real-time, in-field detection capabilities.

Advanced Mass Spectrometry Imaging: Using techniques like MALDI-MS imaging to visualize the precise spatial distribution of this compound within infected plant tissues, providing insights into its role at the host-pathogen interface. nih.gov

Technique Application Future Advancement
HPLC-UV/MSSeparation, identification, and quantification of sirodesmins in fungal extracts. plos.orgnih.govMiniaturization for higher throughput; coupling with more sensitive MS detectors.
LC-MS/MSStructural characterization and trace-level quantification in complex matrices. researchgate.netDevelopment of standardized methods for absolute quantification in plant tissue.
NMR SpectroscopyDefinitive structural elucidation of novel analogues.Use in metabolomics to trace isotope-labeled precursors through the biosynthetic pathway.
Immunoassays (ELISA)(Not yet developed)High-throughput screening of fungal libraries; environmental monitoring.
Biosensors(Not yet developed)Real-time, in-field detection in agricultural settings.

Exploration of New Fungal Isolates for this compound Production and Related Analogues

Currently, Leptosphaeria maculans is the primary known source of sirodesmins, including this compound. biorxiv.org However, ETP compounds are produced by a diverse range of fungi across different genera, suggesting that the genetic machinery for their biosynthesis is more widespread than currently appreciated. nih.gov The exploration of new fungal sources represents a promising avenue for discovering novel sirodesmin analogues with potentially unique biological activities and for identifying strains that may produce this compound in higher yields.

Future bioprospecting efforts should target unexplored ecological niches that are hotspots of fungal diversity. nih.gov A combined approach of traditional culture-based screening and modern genome mining will maximize the chances of discovery.

Key strategies for exploration include:

Bioprospecting in Novel Environments: Isolating and culturing fungi from unique habitats, such as endophytic fungi from medicinal plants, marine-derived fungi, or extremophiles, and screening their extracts for sirodesmin-like compounds.

Genome Mining: Searching publicly available and newly sequenced fungal genomes for gene clusters that share homology with the sir cluster from L. maculans. This computational approach can rapidly identify potential ETP-producing fungi for targeted laboratory investigation. researchgate.net

Co-culture Techniques: Inducing the expression of silent biosynthetic gene clusters by growing fungi in co-culture with other microbes, which can simulate the competitive pressures found in their natural environment and trigger the production of novel secondary metabolites.

Potential Applications in Agrochemistry for Plant Disease Management and Biocontrol

The inherent biological activities of sirodesmins present an opportunity for their exploration in agrochemical applications. Sirodesmin PL exhibits phytotoxicity and has known antifungal and antibacterial properties. nih.gov Its role in the blackleg disease cycle is complex; while not essential for initial infection, it contributes to the later, more damaging stem colonization phase. nih.govnih.govresearchgate.net Furthermore, sirodesmins can trigger plant defense responses, suggesting a multifaceted interaction with plants. nih.gov These properties make this compound a candidate for development as a natural product-based tool for plant disease management.

Future research should carefully evaluate the potential of this compound as a biocontrol agent or as a lead structure for new agrochemicals, focusing on applications that harness its bioactivity while managing its phytotoxicity. mdpi.comnih.gov

Potential research avenues include:

Spectrum of Activity: Determining the antifungal activity of this compound against a broad range of economically important plant pathogens beyond those affecting canola.

Biocontrol of Soil-borne Pathogens: Investigating its efficacy against root rot and damping-off fungi, where its application could be localized to the soil, minimizing contact with the crop foliage. fupress.net

Induction of Plant Defenses: Studying its ability to act as an elicitor to prime plant immune systems against subsequent pathogen attack, potentially at sub-toxic concentrations. mdpi.com

Natural Herbicide Potential: Evaluating its phytotoxic effects for potential development as a bioherbicide for weed management.

Interspecific Competition: Exploring its role in mediating microbial competition, which could be exploited to favor beneficial microorganisms in the plant microbiome. researchgate.net

By pursuing these integrated research directions, the scientific community can fully elucidate the biosynthesis, mechanism, and potential of this compound, transforming it from a minor, overlooked metabolite into a well-characterized compound with potential applications in sustainable agriculture.

Q & A

Basic: What experimental methods are recommended for detecting and quantifying Sirodesmin H in fungal cultures?

Answer:
this compound can be isolated using chromatographic techniques such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) . These methods are critical for distinguishing it from structurally similar metabolites like Sirodesmin PL and phomalirazine. For quantification, prepare fungal culture filtrates, extract with ethyl acetate, and compare retention times/spectral data against authenticated standards . Ensure solvent systems are optimized to resolve minor sirodesmins, as this compound is a low-abundance component in Leptosphaeria maculans extracts .

Basic: What is the hypothesized role of this compound in fungal pathogenesis?

Answer:
As part of the epipolythiodioxopiperazine (ETP) class, this compound likely contributes to fungal virulence through redox cycling and protein cross-linking via its disulfide bridge. While Sirodesmin PL (the major toxin) induces chlorosis and cell death, this compound may act synergistically or target specific plant defense pathways. To test this, researchers should use gene knockout mutants (e.g., sirP mutants deficient in Sirodesmin PL) to isolate this compound’s effects in planta .

Advanced: How can researchers design experiments to isolate this compound’s biological activity from co-produced metabolites?

Answer:

Genetic approaches : Use fungal strains with disrupted biosynthetic pathways (e.g., sirP mutants) to eliminate Sirodesmin PL production, enabling focused analysis of this compound .

Fractionation : Combine column chromatography (e.g., silica gel or Sephadex) with bioactivity-guided fractionation to isolate this compound. Validate purity via nuclear magnetic resonance (NMR) .

In planta assays : Compare lesion development in Brassica napus cotyledons treated with purified this compound versus crude extracts to assess specificity .

Advanced: How should conflicting data on this compound’s contribution to virulence be reconciled?

Answer:
Contradictions may arise due to:

  • Methodological variability : Differences in fungal strain virulence, host susceptibility, or extraction protocols. Standardize protocols using reference strains (e.g., Tox+ L. maculans) and controlled growth conditions .
  • Synergistic effects : this compound may enhance toxicity of other ETPs. Use combinatorial bioassays to test additive/synergistic interactions .
  • Host-specific responses : Conduct transcriptomic analyses to identify plant genes differentially regulated by this compound versus PL .

Basic: What are the key structural features of this compound that influence its bioactivity?

Answer:
The disulfide bridge in the dioxopiperazine ring is critical for redox activity and protein cross-linking. Modifications to this structure (e.g., reduction to dithiol forms) diminish toxicity. Researchers should use X-ray crystallography or computational modeling to study structure-activity relationships .

Advanced: What frameworks are suitable for formulating research questions on this compound’s ecological role?

Answer:
Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

  • Feasible : Ensure access to fungal genetic tools and plant infection models.
  • Novel : Explore understudied aspects, such as this compound’s role in fungal-plant communication.
  • Relevant : Align with broader goals like sustainable agriculture or antifungal discovery .

Basic: How can researchers ensure reproducibility in studies involving this compound?

Answer:

  • Documentation : Follow guidelines from Beilstein Journal of Organic Chemistry for detailed experimental protocols, including solvent systems, fungal growth conditions, and spectral data .
  • Reference standards : Use authenticated this compound samples from repositories like the DSMZ or ATCC.
  • Negative controls : Include mock-treated plant tissues and sirP mutant extracts in assays .

Advanced: What statistical approaches are recommended for analyzing dose-response relationships of this compound?

Answer:

  • Nonlinear regression models : Fit data to sigmoidal curves (e.g., Hill equation) to estimate EC₅₀ values.
  • Meta-analysis : Combine data from multiple studies using random-effects models if heterogeneity exists (e.g., due to host cultivars) .
  • Multivariate analysis : Account for covariates like plant age or environmental stress using ANOVA or mixed-effects models .

Basic: What safety precautions are necessary when handling this compound in the laboratory?

Answer:

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Work in a fume hood to avoid inhalation.
  • Waste disposal : Neutralize toxins with 10% bleach before disposal, per institutional biosafety guidelines .

Advanced: How can multi-omics approaches elucidate this compound’s mode of action?

Answer:

  • Transcriptomics : Identify plant genes upregulated/downregulated post-treatment (e.g., PR proteins, redox regulators).
  • Metabolomics : Profile plant metabolites (e.g., glutathione levels) to detect oxidative stress responses.
  • Proteomics : Use affinity purification to find this compound-binding proteins in host plants .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.